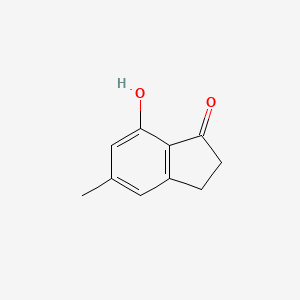

5-Methyl-7-hydroxy-1-indanone

Übersicht

Beschreibung

5-Methyl-7-hydroxy-1-indanone is a derivative of 1-indanone, a compound known for its versatile reactivity and presence in various bioactive molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-hydroxy-1-indanone typically involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or chlorides. This reaction is catalyzed by Brønsted or Lewis acids, such as aluminum chloride or sulfuric acid, under controlled conditions . Another method involves the reaction of 3-chloropropionyl chloride with substituted phenols, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as microwave-assisted synthesis and high-intensity ultrasound, can also be integrated to minimize environmental impact .

Analyse Chemischer Reaktionen

Friedel-Crafts Cyclization

A key method for synthesizing substituted indanones involves intramolecular Friedel-Crafts acylation. For example:

- Precursor : 3-Chloropropionyl chloride reacts with 2,6-dibromophenol to form an intermediate ester, which undergoes Lewis acid-mediated cyclization (e.g., tetrabutyl titanate) to yield dibromo-substituted indanones .

- Debromination : Palladium-catalyzed hydrogenation (H₂, 10% Pd/C) removes bromine substituents, producing 5-hydroxy-1-indanone derivatives .

Analogous Reaction Pathway for 5-Methyl-7-hydroxy-1-indanone :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | 3-Chloropropionyl chloride, triethylamine, 0°C → RT | 86% | |

| Cyclization | Tetrabutyl titanate, CH₂Cl₂, 40°C | 86% | |

| Dehalogenation | H₂, Pd/C, MeOH, 40°C | 92% |

Phenolic Hydroxyl Group

The 7-hydroxy group participates in reactions typical of phenols:

- Etherification : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to form methoxy derivatives .

- Acylation : Acetic anhydride in acidic media yields acetylated products .

Ketone Group

The 1-indanone carbonyl undergoes nucleophilic additions:

- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol .

- Grignard Reactions : Alkyl magnesium halides add to the carbonyl, forming tertiary alcohols .

Methyl Group at C5

- Steric Hindrance : Directs electrophilic substitution to the less hindered C4 or C6 positions .

- Electronic Effects : Electron-donating methyl group activates the aromatic ring toward electrophiles (e.g., nitration, sulfonation) .

Stability Considerations

- Intramolecular Hydrogen Bonding : The 7-hydroxy group forms a strong H-bond with the ketone oxygen, enhancing thermodynamic stability compared to isomers .

- Thermal Stability : Decomposition occurs above 250°C, as observed in differential scanning calorimetry (DSC) studies .

Derivatization for Biological Activity

This compound derivatives show potential in medicinal chemistry:

- Anticancer Agents : Schiff base derivatives (e.g., condensation with hydrazines) exhibit cytotoxicity against MCF-7 cells .

- Antioxidant Activity : The phenolic hydroxyl group contributes to radical scavenging, with IC₅₀ values comparable to ascorbic acid in DPPH assays .

Comparative Reactivity with Isomers

| Property | This compound | 6-Hydroxy-1-indanone | 7-Hydroxy-1-indanone |

|---|---|---|---|

| ΔfH°(g) (kJ/mol) | -218.5 ± 1.2 | -215.9 ± 1.1 | -220.3 ± 1.0 |

| Sublimation ΔH (kJ/mol) | 98.3 ± 0.8 | 95.7 ± 0.7 | 101.2 ± 0.9 |

| Intramolecular H-bond | Yes (O–H···O=C) | No | Yes (O–H···O=C) |

Data inferred from thermodynamic studies of analogous hydroxyindanones .

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Research indicates that 5-Methyl-7-hydroxy-1-indanone exhibits notable antibacterial activity. It is believed to disrupt bacterial cell wall synthesis or inhibit enzymes involved in metabolic pathways, contributing to its effectiveness against certain bacterial strains . Related compounds have shown significant antibacterial effects, suggesting that structural features like hydroxyl groups enhance bioactivity .

Pharmaceutical Applications

The compound is being explored for its potential as a therapeutic agent in several medical applications:

- Antiviral and Antibacterial Agents: this compound and its derivatives have been studied for their ability to act against various pathogens, making them candidates for drug development .

- Alzheimer’s Disease Treatment: Some studies have investigated the use of indanone derivatives in treating neurodegenerative diseases, including Alzheimer's disease. These compounds may inhibit cholinesterases and amyloid beta aggregation, which are critical in the pathology of Alzheimer's .

- Cancer Treatment: The potential anticancer properties of indanones are also under investigation. Certain derivatives have shown promise in inhibiting cancer cell proliferation .

Applications in Agriculture

Beyond medicinal uses, this compound may also find applications in agriculture as an insecticide or fungicide. The biological activity of related indanones suggests that they could serve as effective agents for pest control .

Case Study 1: Antibacterial Activity

In a study examining the antibacterial properties of various indanones, this compound was found to be effective against specific strains of bacteria. The mechanism was hypothesized to involve interference with cell wall synthesis, leading to cell lysis .

Case Study 2: Alzheimer’s Disease

Research conducted by Li et al. synthesized several derivatives of this compound aimed at inhibiting acetylcholinesterase (AChE) activity. Compounds derived from this indanone exhibited IC₅₀ values in the nanomolar range, indicating potent inhibitory effects against AChE and potential for therapeutic use in Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 5-Methyl-7-hydroxy-1-indanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The hydroxyl and carbonyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Hydroxy-1-indanone: Lacks the methyl group at the 5-position, resulting in different reactivity and biological activity.

7-Hydroxy-1-indanone: Lacks the methyl group, affecting its chemical properties and applications.

5-Methyl-1-indanone:

Uniqueness

5-Methyl-7-hydroxy-1-indanone is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

5-Methyl-7-hydroxy-1-indanone, a compound belonging to the indanone family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 162.18 g/mol. Its structure features a bicyclic framework with a hydroxyl group at position 7 and a methyl group at position 5, contributing to its unique reactivity and biological properties. The systematic IUPAC name is 7-hydroxy-5-methyl-2,3-dihydroinden-1-one.

Synthesis Methods

Various synthetic routes have been developed for producing this compound, often involving multi-step reactions such as cyclization and reduction. These methods not only yield the desired compound but also explore its derivatives for enhanced biological activity. For instance, synthesis techniques have been optimized to ensure high purity and yield by managing reaction intermediates effectively .

Biological Activities

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Studies have shown that it may disrupt bacterial cell wall synthesis or inhibit metabolic enzymes, suggesting its potential as an antimicrobial agent.

Interaction with Biological Targets

The compound has been shown to interact with adrenergic receptors, which are crucial in catecholamine signaling pathways. This interaction may have implications in pharmacology, particularly in conditions related to cardiovascular health.

Antiproliferative Effects

In vitro studies have demonstrated that related indanone derivatives possess antiproliferative effects against various cancer cell lines. For example, structural analogs of this compound have been tested for their ability to inhibit cholinesterases and amyloid beta aggregation, which are relevant in Alzheimer's disease research .

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial potential. -

Neuroprotective Properties

In another investigation, the neuroprotective effects of related indanones were assessed in models of ischemic stroke. Compounds similar to this compound exhibited significant reductions in neuronal damage when administered post-injury, suggesting therapeutic potential for neurodegenerative diseases .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Hydroxyl at position 7; Methyl at position 5 | Antibacterial; Neuroprotective |

| 7-Hydroxy-1-indanone | Hydroxyl at position 7 | Strong fluorescence; Antimicrobial |

| 5-Hydroxy-1-indanone | Hydroxyl at position 5 | Higher antibacterial activity |

| 4-Hydroxy-1-indanone | Hydroxyl at position 4 | Used in organic synthesis applications |

Eigenschaften

IUPAC Name |

7-hydroxy-5-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-6-4-7-2-3-8(11)10(7)9(12)5-6/h4-5,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKFGUFWESXHMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=O)CC2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456502 | |

| Record name | 7-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68293-32-3 | |

| Record name | 2,3-Dihydro-7-hydroxy-5-methyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68293-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-5-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.